4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole is a chemical compound with the molecular formula C13H6BrClFO2. This compound is part of the benzo[d][1,3]dioxole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole typically involves multi-step reactions. One common method includes the use of palladium-catalyzed arylation to set the framework of the compound. This method is often followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzo[d][1,3]dioxole core.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in arylation and coupling reactions.
N-Bromosuccinimide: Often used for bromination reactions.
Sulfuric Acid and Sodium Nitrite: Utilized in diazotization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzo[d][1,3]dioxole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-chloro-1-fluorobenzene
- 4-Bromobenzotrifluoride
- 4-Bromo-2-fluorobenzonitrile
Uniqueness
4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H7BrClFO2 |
---|---|
Molekulargewicht |
329.55 g/mol |
IUPAC-Name |
4-bromo-2-(4-chloro-2-fluorophenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H7BrClFO2/c14-9-2-1-3-11-12(9)18-13(17-11)8-5-4-7(15)6-10(8)16/h1-6,13H |
InChI-Schlüssel |
NJHXLSYOHXCIQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC(O2)C3=C(C=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.